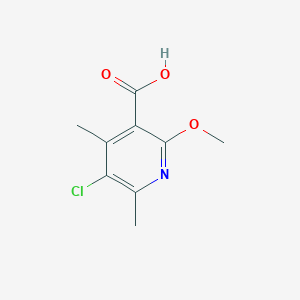

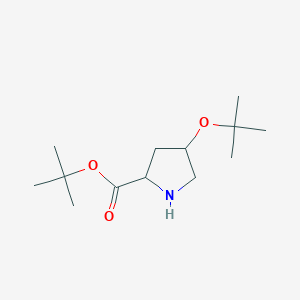

N-环丙基-N-((1-甲基-1H-吡咯-2-基)甲基)-4-(三氟甲氧基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(trifluoromethoxy)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamide derivatives are often explored for their potential as therapeutic agents and for their interesting chemical properties.

Synthesis Analysis

While the specific synthesis of "N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(trifluoromethoxy)benzamide" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions . Another related synthesis involves the formation of octahydropyrrolo[3,4-b]pyrrole derivatives through intramolecular [3 + 2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by techniques such as X-ray single crystallography, FTIR, 1H NMR, and 13C NMR analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and can help in understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and colorimetric sensing of anions. For example, certain benzamide compounds exhibit a color transition in response to fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . Additionally, cyclization reactions of benzamides have been studied, leading to the formation of different products such as benzoxazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the benzamide core. For example, the introduction of a trifluoromethyl group can significantly affect the biological activity of the compound . The crystal structure and intermolecular interactions, as revealed by Hirshfeld surface analysis, also play a crucial role in determining the compound's properties .

科学研究应用

合成与化学性质

高效合成技术

N-环丙基-N-((1-甲基-1H-吡咯-2-基)甲基)-4-(三氟甲氧基)苯甲酰胺研究的一个重要方面涉及开发相关化合物的有效合成方法。例如,报道了一种用于蛋白质和酶化学选择性偶联的关键杂双功能偶联剂的有效合成方案,展示了精确化学合成在生物医学研究中的重要性 (Reddy 等,2005)。

环化研究

N-(2-环戊-1-烯-1-基苯基)苯甲酰胺环化为 3,1-苯并恶嗪的研究说明了该化合物形成复杂分子结构的多功能性,这些结构可具有各种药物应用 (Kazaryants 等,2011)。

药物应用

抗肿瘤潜力

一项关于环丙基吡咯并吲哚类抗生素(与 N-环丙基-N-((1-甲基-1H-吡咯-2-基)甲基)-4-(三氟甲氧基)苯甲酰胺的核心结构密切相关)的研究表明了其在肿瘤细胞中形成链间 DNA 交联的潜力,为抗癌药物开发提供了有前途的途径 (Składanowski 等,2001)。

环缩合反应

相关化合物与 1,3-双亲核试剂的环缩合反应生成含三氟甲基的杂环,例证了该化合物在合成新型药物制剂中的用途 (Sokolov 等,2014)。

新型合成应用

对映纯衍生物

通过分子内 [3 + 2]偶极环加成合成对映纯八氢吡咯[3,4-b]吡咯的研究突出了该化合物在生产立体化学复杂分子中的作用,这对于开发具有特定手性特性的药物至关重要 (Pedrosa 等,2002)。

氧氰化反应

亚甲基环丙烷的新型分子内氧氰化过程,导致形成带有氰基的苯并[d][1,3]恶嗪,说明了该化合物在有机合成和潜在药物设计中的用途 (Yuan 等,2016)。

属性

IUPAC Name |

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2/c1-21-10-2-3-14(21)11-22(13-6-7-13)16(23)12-4-8-15(9-5-12)24-17(18,19)20/h2-5,8-10,13H,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSKMJYBBUUWIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(trifluoromethoxy)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2547456.png)

![Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2547457.png)

![(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2547462.png)

![(E)-2-((4-ethoxy-3-methoxybenzylidene)amino)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2547464.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2547468.png)

![6-Tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2547472.png)

![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2547476.png)